![molecular formula C22H24N4O3S B11178301 4-(isobutyrylamino)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11178301.png)
4-(isobutyrylamino)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-METHYLPROPANAMIDO)-N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a thiadiazole ring, which is further substituted with a phenoxypropyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 4-(2-METHYLPROPANAMIDO)-N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzamide core, followed by the introduction of the thiadiazole ring and subsequent substitution with the phenoxypropyl group. Common reagents used in these reactions include amines, acyl chlorides, and thiadiazole precursors. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions .
Chemical Reactions Analysis
4-(2-METHYLPROPANAMIDO)-N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide or thiadiazole rings are replaced by other nucleophiles.
Scientific Research Applications
4-(2-METHYLPROPANAMIDO)-N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(2-METHYLPROPANAMIDO)-N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The phenoxypropyl group enhances its binding affinity to target proteins, while the thiadiazole ring contributes to its overall stability and reactivity .
Comparison with Similar Compounds
4-(2-METHYLPROPANAMIDO)-N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can be compared with other similar compounds, such as:
Thiadiazole derivatives: Compounds containing the thiadiazole ring, known for their diverse biological activities and applications in medicinal chemistry.
Phenoxypropyl derivatives: Compounds with a phenoxypropyl group, often studied for their pharmacological properties.
The uniqueness of 4-(2-METHYLPROPANAMIDO)-N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE lies in its combination of these functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H24N4O3S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-(2-methylpropanoylamino)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C22H24N4O3S/c1-15(2)20(27)23-17-12-10-16(11-13-17)21(28)24-22-26-25-19(30-22)9-6-14-29-18-7-4-3-5-8-18/h3-5,7-8,10-13,15H,6,9,14H2,1-2H3,(H,23,27)(H,24,26,28) |
InChI Key |
DDPHZEVSUYQSHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


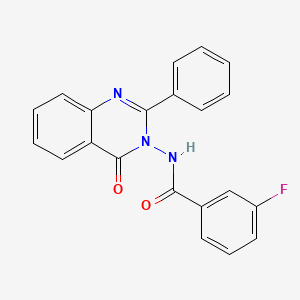
![2-amino-4',4',6',7-tetramethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11178229.png)
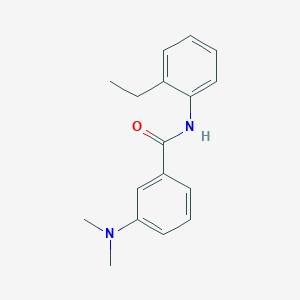
![10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11178247.png)
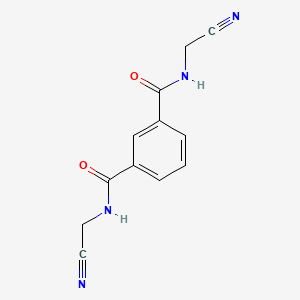
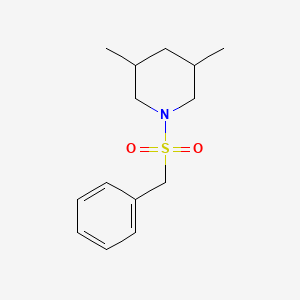
![Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11178267.png)
![4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate](/img/structure/B11178274.png)
![9-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11178282.png)
![1-(2,4-dimethoxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11178285.png)
![1-tert-butyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11178286.png)
![2-methoxy-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11178289.png)
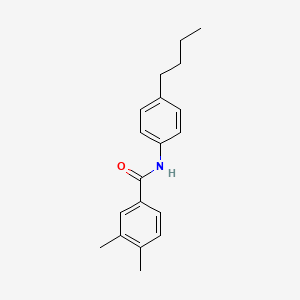
![N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide](/img/structure/B11178309.png)
